molecular formula C21H23N3O3S2 B2528432 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897484-89-8

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No. B2528432
M. Wt: 429.55
InChI Key: HTIBIOHNERHPQO-UHFFFAOYSA-N
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Description

The compound 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a chemical entity that appears to be a derivative of piperazine, a common scaffold in medicinal chemistry. The molecule contains a piperazine ring substituted with a phenylsulfonyl ethanone group and a dimethylbenzothiazole moiety. This structure suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely be elucidated using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectrometry, as demonstrated for similar piperazine derivatives . These techniques would provide detailed information about the functional groups, the substitution pattern on the piperazine ring, and the overall molecular framework.

Chemical Reactions Analysis

The compound's reactivity could be inferred from related studies. The electrochemical oxidation of similar compounds leads to the formation of p-quinone imine intermediates that participate in Michael addition reactions with nucleophiles . This suggests that the compound may also undergo similar reactions under electrochemical conditions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in pharmaceutical applications. The biological evaluation of similar piperazine derivatives has shown that some possess significant antimicrobial activities , indicating that the compound may also exhibit similar properties, which could be explored in further studies.

Scientific Research Applications

Eco-friendly Synthesis

An efficient, eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone through click cyclocondensation demonstrates an advanced approach to synthesizing benzothiazole derivatives. This process highlights a regioselective synthesis method that significantly accelerates reactions, offering a sustainable alternative to conventional methods (Said et al., 2020).

Antiproliferative Activity

Research into the coupling of 1-substituted-1H-tetrazole-5-thiol building blocks with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone has led to the discovery of hybrid compounds showing significant antiproliferative activity against various cancer cell lines. This development signifies the compound's potential as a lead for new antiproliferative agents, demonstrating effectiveness against human cervical, breast adenocarcinoma, and pancreatic carcinoma cell lines (Kommula et al., 2018).

Anticancer Evaluation

A study on polyfunctional substituted 1,3-thiazoles, which include derivatives with a piperazine substituent, showed promising anticancer activity across various cancer cell lines. This research points to the compound's potential in cancer therapy, especially for those derivatives containing the piperazine moiety, which exhibited significant efficacy in the NCI-60 Human Tumor Cell Lines Screen program (Turov, 2020).

Electrochemical Synthesis

The electrochemical synthesis approach, utilizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been explored to generate new arylthiobenzazoles. This innovative method indicates the broader application of electrochemical reactions in synthesizing complex organic compounds, demonstrating the versatility and potential environmental benefits of such techniques (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-12-16(2)20-18(13-15)28-21(22-20)24-10-8-23(9-11-24)19(25)14-29(26,27)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBIOHNERHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

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